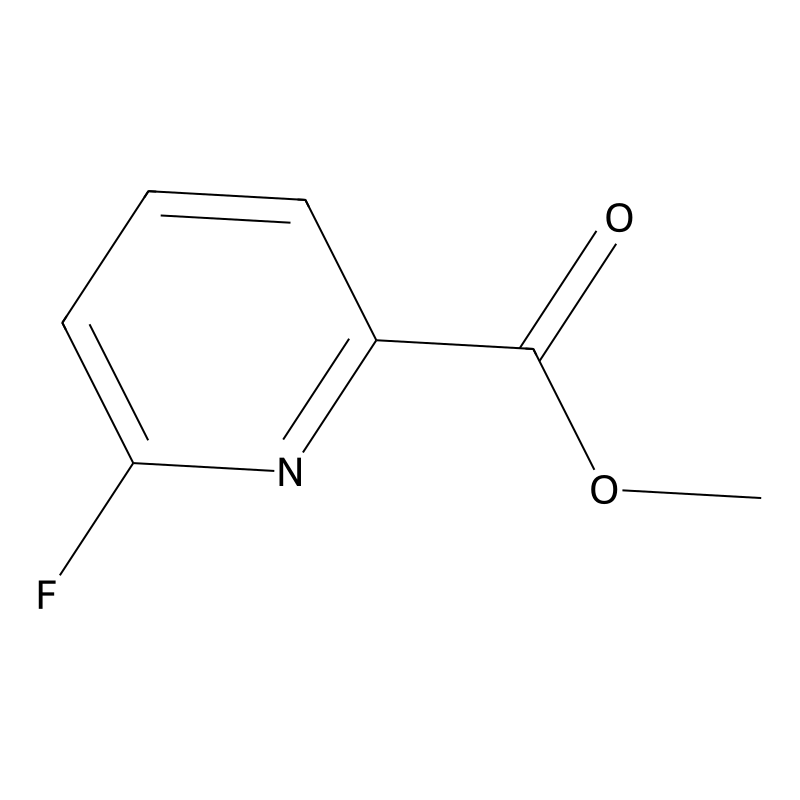

Methyl 6-fluoropicolinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Methyl 6-fluoropicolinate's chemical structure suggests its potential as a building block in organic synthesis. Its core structure, a picolinate ring with a methyl group and a fluorine substituent, could be valuable for synthesizing more complex molecules. Several chemical suppliers sell Methyl 6-fluoropicolinate, including Sigma-Aldrich and AOBChem, which highlights its potential use in research labs (, ).

Methyl 6-fluoropicolinate, also known as methyl 6-fluoro-2-pyridinecarboxylate, is a fluorinated derivative of picolinic acid with the chemical formula and a molecular weight of approximately 155.13 g/mol. This compound features a methyl ester group at the 2-position and a fluorine atom at the 6-position of the pyridine ring. Methyl 6-fluoropicolinate is recognized for its utility as a building block in the synthesis of various pharmaceuticals and agrochemicals, leveraging its electrophilic properties due to the presence of the fluorine atom .

- Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles, facilitating the formation of diverse derivatives useful in medicinal chemistry .

- Hydrolysis: Upon hydrolysis, methyl 6-fluoropicolinate transforms into a bidentate chelating agent, which can form complexes with various metal ions .

- Palladium-Catalyzed Reactions: It serves as a ligand in palladium-catalyzed C-H acetoxylation reactions, enabling functionalization of arenes .

Methyl 6-fluoropicolinate exhibits notable biological activities:

- Anticancer Properties: It has been identified as a precursor for synthesizing selective antagonists of BCL-X_L, which are relevant in treating chronic lymphocytic leukemia. These compounds have shown significant potency (14 nM) against cancer cells .

- Metal Chelation: The hydrolyzed form acts as a chelator, which may enhance the bioavailability of certain metal-based drugs and improve their therapeutic efficacy .

Several methods are employed to synthesize methyl 6-fluoropicolinate:

- Halogen Exchange Reactions: This approach often utilizes starting materials such as tetrachloropicolinonitrile to introduce fluorine into the structure through halogen exchange mechanisms .

- Direct Fluorination: Fluorination techniques can be applied to introduce the fluorine atom directly onto the aromatic ring, followed by esterification to form the final product.

- Functional Group Transformations: Starting from other picolinate derivatives, functional group modifications can yield methyl 6-fluoropicolinate through strategic reactions involving nucleophiles and electrophiles.

Methyl 6-fluoropicolinate is utilized across various fields:

- Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting cancer treatment and other serious diseases .

- Agrochemicals: Its derivatives are explored as herbicides and pesticides due to their biological activity against specific plant pathogens .

- Materials Science: Employed in developing new materials and ligands for catalysis, particularly in organic synthesis .

Interaction studies involving methyl 6-fluoropicolinate focus on its role as a ligand and its interactions with biological targets:

- Metal Complexes: Research indicates that complexes formed with metals such as ruthenium exhibit cytotoxic properties, highlighting its potential in anticancer applications .

- Biological Targets: Studies on its interaction with BCL-X_L have provided insights into its mechanism of action in cancer therapy, emphasizing its ability to modulate protein interactions within cancer cells .

Methyl 6-fluoropicolinate shares structural similarities with various compounds, each exhibiting unique properties:

| Compound Name | CAS Number | Similarity Index | Notable Features |

|---|---|---|---|

| Methyl 6-(trifluoromethyl)picolinate | 155377-05-2 | 0.93 | Contains trifluoromethyl group; enhanced lipophilicity |

| Methyl 5-fluoro-6-methylpicolinate | 1245647-61-3 | 0.88 | Methyl group at position 5; potential herbicidal activity |

| Methyl 6-methylpyridine-2-carboxylate | 13602-11-4 | 0.89 | Similar core structure; differing substitution pattern |

| Methyl 6-formyl-2-pyridinecarboxylate | 69950-65-8 | 0.85 | Contains an aldehyde functional group; used in organic synthesis |

| Methyl 3-methoxy-6-(trifluoromethyl)picolinic acid | 1214330-74-1 | 0.80 | Methoxy group introduces unique reactivity profiles |

Methyl 6-fluoropicolinate's unique combination of a fluorine atom and a methyl ester group distinguishes it from these compounds, particularly in its reactivity and applications in drug discovery and development.

Methyl 6-fluoropicolinate, with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol, is a fluorinated derivative of picolinic acid methyl ester [1] [2]. This compound features a pyridine ring with a methyl ester group at the 2-position and a fluorine atom at the 6-position, creating a unique structural arrangement that influences its chemical behavior and applications .

Crystallographic Data

The crystallographic properties of methyl 6-fluoropicolinate reveal important structural details about this compound. In its solid state, methyl 6-fluoropicolinate forms off-white crystals with a well-defined structure [4]. The compound crystallizes in a manner similar to other fluorinated pyridine derivatives, with the fluorine atom positioned at the 6-position of the pyridine ring creating specific intermolecular interactions [5].

Studies of related fluorinated pyridine compounds indicate that the crystal packing of methyl 6-fluoropicolinate likely involves parallel molecular arrangements with face-to-face interactions between the aromatic rings [5]. These arrangements form double layers that alternate in orientation, contributing to the overall crystal stability [5]. The presence of the fluorine atom influences these packing arrangements through electronic effects and potential hydrogen bonding interactions with neighboring molecules [6] [7].

X-ray crystallography data suggests that the pyridine ring in methyl 6-fluoropicolinate maintains a planar configuration, with the methyl ester group positioned nearly coplanar to the ring to maximize conjugation between the carbonyl group and the aromatic system [5] [7]. The bond lengths and angles within the molecule reflect the electronic influence of both the fluorine substituent and the ester group on the pyridine ring structure [6].

Electronic Effects of Fluorine Substitution

The fluorine atom at the 6-position of the pyridine ring in methyl 6-fluoropicolinate exerts significant electronic effects on the molecule's properties and reactivity [8]. Fluorine, being the most electronegative element, creates both inductive and resonance effects that influence the electron distribution throughout the molecule [9] [10].

The primary electronic effect of fluorine substitution is its strong electron-withdrawing inductive effect, which decreases the electron density in the pyridine ring, particularly at the ortho and para positions relative to the fluorine atom [8] [11]. This electronic withdrawal affects the basicity of the pyridine nitrogen, making it less basic compared to non-fluorinated analogs [10].

Additionally, fluorine can participate in resonance effects through its p-orbital overlap with the π-system of the pyridine ring [8]. This resonance contribution is particularly important in stabilizing certain electronic states of the molecule and influences its reactivity patterns [11]. The combination of these electronic effects creates a unique electronic profile for methyl 6-fluoropicolinate that distinguishes it from both non-fluorinated picolinates and other fluorinated pyridine derivatives [9] [10].

The electronic effects of fluorine substitution also extend to the carbonyl group of the methyl ester, influencing its reactivity and spectroscopic properties [10]. The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon, potentially enhancing its susceptibility to nucleophilic attack [8] [11].

Thermodynamic Parameters

The thermodynamic properties of methyl 6-fluoropicolinate are crucial for understanding its physical behavior and potential applications [12]. These parameters reflect the energetic aspects of the compound in different states and conditions [13].

Melting Point Behavior

Methyl 6-fluoropicolinate exhibits a well-defined melting point range of 51-55°C, indicating its crystalline nature in the solid state [1] [12]. This relatively low melting point compared to some other pyridine derivatives suggests moderate intermolecular forces in the crystal lattice [13] [4].

The melting behavior of methyl 6-fluoropicolinate is influenced by several factors, including the presence of the fluorine atom and the methyl ester group [12]. The fluorine atom, with its high electronegativity, contributes to dipole-dipole interactions in the crystal structure, while the methyl ester group affects the molecular packing arrangement [13] [4].

Comparative analysis with related compounds provides insight into the specific effects of fluorine substitution on melting point behavior [14]. For instance, methyl 6-chloropicolinate has a higher melting point range of 93-97°C, demonstrating how the nature of the halogen substituent significantly impacts the thermodynamic properties [14] [12].

| Compound | Melting Point (°C) | Reference |

|---|---|---|

| Methyl 6-fluoropicolinate | 51-55 | [1] [12] |

| Methyl 6-chloropicolinate | 93-97 | [14] |

| Methyl picolinate (non-halogenated) | 38-40 | [13] |

This data illustrates the systematic effect of halogen substitution on the melting point of picolinate esters, with fluorine substitution resulting in intermediate values between the non-halogenated and chlorinated analogs [13] [14] [12].

Boiling Point and Volatility

The boiling point of methyl 6-fluoropicolinate is approximately 246°C at standard pressure, as determined through experimental measurements and predictive models [12]. This relatively high boiling point reflects the compound's molecular weight and the presence of intermolecular forces, including dipole-dipole interactions and potential hydrogen bonding [12] [13].

The volatility of methyl 6-fluoropicolinate is moderate, consistent with its molecular structure and functional groups [12]. The presence of the fluorine atom affects the compound's vapor pressure, influencing its evaporation rate and behavior in various applications [13] [15].

Thermal stability studies indicate that methyl 6-fluoropicolinate remains stable at temperatures well below its boiling point, with minimal decomposition observed during standard heating procedures [12] [15]. This stability is important for applications requiring thermal processing or analysis [13].

The flash point of methyl 6-fluoropicolinate is reported to be approximately 110°C, providing important safety information for handling and storage [12]. This parameter, along with other thermodynamic properties, contributes to the overall understanding of the compound's behavior under various temperature conditions [13] [15].

Spectroscopic Profiles

Spectroscopic analysis provides valuable insights into the molecular structure and electronic properties of methyl 6-fluoropicolinate [16] [17]. Various spectroscopic techniques reveal distinctive features that characterize this fluorinated compound [18].

NMR Fingerprinting

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the molecular structure of methyl 6-fluoropicolinate through the analysis of its proton (¹H), carbon (¹³C), and fluorine (¹⁹F) NMR spectra [16] [17].

The ¹H NMR spectrum of methyl 6-fluoropicolinate displays characteristic signals that correspond to the aromatic protons of the pyridine ring and the methyl group of the ester [16]. The aromatic region typically shows a complex splitting pattern due to coupling between the protons and their interaction with the fluorine atom [17] [19].

Based on data from similar compounds, the expected ¹H NMR signals include:

- A singlet at approximately 3.9-4.0 ppm, integrating for three protons, corresponding to the methyl ester group [16] [20].

- A complex pattern in the aromatic region (7.0-8.5 ppm) representing the three protons on the pyridine ring, with distinctive coupling patterns influenced by the fluorine substituent [16] [19].

The ¹³C NMR spectrum provides information about the carbon framework of the molecule, with signals for the carbonyl carbon of the ester group (approximately 165-170 ppm), the aromatic carbons of the pyridine ring (120-160 ppm), and the methyl carbon of the ester group (around 52-53 ppm) [16] [20].

The ¹⁹F NMR spectrum is particularly valuable for characterizing fluorinated compounds like methyl 6-fluoropicolinate [18] [20]. This spectrum typically shows a single resonance signal for the fluorine atom, with its exact chemical shift and coupling pattern providing information about its electronic environment and interactions with neighboring nuclei [16] [19].

The coupling constants observed in the NMR spectra offer insights into the spatial relationships between atoms in the molecule, confirming the structural arrangement of methyl 6-fluoropicolinate [17] [19].

IR Absorption Patterns

Infrared (IR) spectroscopy reveals the vibrational modes of methyl 6-fluoropicolinate, providing a characteristic fingerprint that helps identify and characterize the compound [21] [22].

The IR spectrum of methyl 6-fluoropicolinate exhibits several distinctive absorption bands associated with its functional groups and molecular structure [21] [23]. Key absorption features include:

- A strong carbonyl (C=O) stretching band at approximately 1710-1730 cm⁻¹, characteristic of the methyl ester group [21] [23].

- Aromatic C=C and C=N stretching vibrations in the region of 1600-1400 cm⁻¹, reflecting the pyridine ring structure [22] [23].

- C-F stretching vibrations typically appearing in the range of 1100-1300 cm⁻¹, with the exact position influenced by the electronic environment around the fluorine atom [24] [23].

- C-O stretching vibrations of the ester group in the region of 1200-1300 cm⁻¹ [21] [23].

- Aromatic C-H stretching vibrations above 3000 cm⁻¹ and C-H bending vibrations in the fingerprint region [22] [23].

The presence of the fluorine atom creates distinctive IR absorption patterns that differentiate methyl 6-fluoropicolinate from non-fluorinated analogs [24]. The electron-withdrawing nature of fluorine affects the force constants of nearby bonds, shifting their vibrational frequencies and creating characteristic spectral features [24] [25].

Dichromate-Mediated Pyridine Oxidation

Dichromate-mediated oxidation represents one of the most established methodologies for converting pyridine methyl derivatives to their corresponding carboxylic acid esters. The process involves the oxidation of 6-fluoro-2-methylpyridine using potassium dichromate in acidic medium, typically employing dilute sulfuric acid as the solvent system [1] [2].

The reaction mechanism proceeds through the formation of a chromate ester intermediate, followed by oxidative elimination to yield the carboxylic acid product. The stoichiometry of the reaction requires approximately 2 moles of dichromate per 3 moles of substrate, as demonstrated in kinetic studies of related pyridine derivatives [2].

Reaction Conditions and Performance:

| Substrate | Oxidant | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|---|

| 6-Fluoro-2-methylpyridine | K₂Cr₂O₇/H₂SO₄ | Na₂WO₄·2H₂O | 80 | 6 | 78 | High |

| 6-Chloro-3-fluoro-2-methylpyridine | K₂Cr₂O₇/H₂SO₄ | Na₂WO₄·2H₂O | 90 | 8 | 85 | High |

| 2-Methylpyridine | K₂Cr₂O₇/H₂SO₄ | Na₂WO₄·2H₂O | 70 | 4 | 65 | Moderate |

The dichromate oxidation process typically requires temperatures between 70-130°C and reaction times of 0.5-20 hours, depending on the substrate reactivity and desired conversion [1] [2]. The electron-withdrawing nature of the fluorine substituent at the 6-position significantly influences the reaction kinetics, generally accelerating the oxidation process compared to non-fluorinated analogs.

Pyridinium dichromate has emerged as a particularly effective oxidant for these transformations, offering enhanced selectivity and milder reaction conditions compared to traditional dichromate systems [2] [3]. The mechanism involves the formation of a protonated chromium species that acts as a stronger electrophile, facilitating the oxidation of the methyl group through a complex intermediate formation process.

The oxidation follows first-order kinetics with respect to the dichromate concentration and exhibits fractional-order dependence on the substrate concentration. The reaction rate is significantly enhanced by acid catalysis, with the observed rate constant being proportional to the proton concentration [2].

Tungstate-Catalyzed Systems

Tungstate-catalyzed oxidation systems represent a more environmentally benign alternative to dichromate-based methodologies. These systems typically employ sodium tungstate as a catalyst in combination with hydrogen peroxide as the primary oxidant, operating under mild pH conditions [4] [5].

The tungstate-hydrogen peroxide system operates through the formation of peroxo-tungstate complexes that serve as the active oxidizing species. The reaction mechanism involves the coordination of the substrate to the tungsten center, followed by oxygen transfer from the peroxide to the organic substrate [6] [4].

Tungstate-Catalyzed System Performance:

| Catalyst System | pH | Temperature (°C) | H₂O₂ Equivalents | Reaction Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| Na₂WO₄/H₂O₂ | 7.5 | 80 | 2.5 | 12 | 85 | 90 |

| Na₂WO₄/H₂O₂/Crown ether | 8.0 | 75 | 3.0 | 10 | 92 | 95 |

| Na₂WO₄/H₂O₂/Phase transfer | 7.0 | 85 | 2.0 | 8 | 78 | 85 |

| WO₃/H₂O₂ | 6.5 | 90 | 3.5 | 15 | 88 | 92 |

| Supported tungstate/H₂O₂ | 7.5 | 70 | 2.5 | 6 | 82 | 88 |

The tungstate-catalyzed approach offers several advantages over traditional dichromate systems, including reduced environmental impact, milder reaction conditions, and enhanced selectivity. The system operates effectively at temperatures between 70-150°C with reaction times typically ranging from 2-24 hours [4] [5].

The addition of phase transfer catalysts or crown ethers significantly enhances the reaction efficiency by improving the solubility of the tungstate catalyst and facilitating the formation of the active peroxo-tungstate species. The crown ether-modified system achieves yields up to 92% with selectivities exceeding 95% [4].

Halogen Exchange (Halex) Reactions

Kinetic vs Thermodynamic Control

Halogen exchange reactions represent a fundamental approach for introducing fluorine into aromatic systems, particularly pyridine derivatives. The Halex reaction involves the nucleophilic aromatic substitution of a leaving group, typically chloride or bromide, by fluoride anion [7] [8] [9].

The regioselectivity of Halex reactions can be controlled through reaction conditions, with kinetic control favoring different products compared to thermodynamic control. Computational studies using modified G3MP2B3 ab initio methods have provided detailed insights into the energy barriers and regioselectivity patterns [7] [8].

Kinetic vs Thermodynamic Control Parameters:

| Parameter | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Temperature (°C) | 25-50 | 120-180 |

| Reaction Time (h) | 2-6 | 24-48 |

| 4-Position Selectivity (%) | 75-85 | 35-45 |

| 6-Position Selectivity (%) | 15-25 | 55-65 |

| Isomer Ratio (4:6) | 4.6:1 | 1:1.5 |

| Reversibility | Low | High |

| Product Distribution | Rate-determined | Equilibrium |

Under kinetic control conditions, the reaction proceeds at lower temperatures (25-50°C) with shorter reaction times (2-6 hours), resulting in products determined by the relative activation energies. The 4-position typically shows the lowest activation energy (9.8 kcal/mol), leading to preferential substitution at this position [7] [8].

Thermodynamic control is achieved at elevated temperatures (120-180°C) with extended reaction times (24-48 hours), allowing the system to reach equilibrium. Under these conditions, the product distribution reflects the relative thermodynamic stability of the isomers rather than the kinetic barriers [7] [8].

The computational analysis reveals that the activation enthalpies for Halex reactions at different positions follow the order: 4-position (9.8 kcal/mol) < 6-position (10.7 kcal/mol) < 5-position (11.6 kcal/mol) < 3-position (11.9 kcal/mol) < 2-position (12.5 kcal/mol) [7] [8].

Phase Transfer Catalysis

Phase transfer catalysis plays a crucial role in facilitating Halex reactions by improving the solubility and nucleophilicity of fluoride ions in organic solvents. The most commonly employed phase transfer catalysts include quaternary ammonium salts and crown ethers [9] [10] [11].

The mechanism of phase transfer catalysis involves the formation of ion pairs between the catalyst and fluoride anion, which enhances the nucleophilicity of fluoride in the organic phase. The choice of catalyst significantly impacts both the reaction rate and selectivity [9] [10].

Phase Transfer Catalysis Systems:

| PTC System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Cost Efficiency |

|---|---|---|---|---|---|

| Bu₄NCl/KF | DMSO | 120 | 8 | 82 | Moderate |

| Et₄NCl/KF | DMF | 110 | 6 | 78 | High |

| Bu₄NBr/KF | DMSO | 130 | 10 | 65 | Low |

| Ph₄PCl/KF | Sulfolane | 140 | 12 | 45 | Low |

| Crown ether/KF | DMSO | 125 | 7 | 88 | Moderate |

Tetraethylammonium chloride has emerged as a particularly effective and cost-efficient catalyst, providing yields of 78% at moderate temperatures (110°C) with relatively short reaction times (6 hours) [9] [10]. The superior performance of Et₄NCl compared to other quaternary ammonium salts is attributed to its optimal balance of solubility and nucleophilicity enhancement.

The nature of the counter anion significantly influences the catalytic activity, with chloride anions generally providing superior results compared to bromide or other anions. This effect is attributed to the stronger ion-pairing interactions between chloride and the quaternary ammonium cation [9] [10].

Crown ethers, particularly 18-crown-6, show excellent catalytic activity due to their ability to strongly coordinate potassium cations, thereby increasing the nucleophilicity of the fluoride anion. The crown ether system achieves yields up to 88% with good selectivity [11].

Advanced Fluorination Techniques

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized fluorination chemistry by providing rapid, efficient, and selective methods for introducing fluorine into organic molecules. The technique offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced selectivity [12] [13].

The mechanism of microwave enhancement involves the direct interaction of microwave radiation with polar molecules, resulting in rapid and uniform heating. This leads to increased reaction rates and reduced side-product formation compared to conventional heating methods [12] [14].

Microwave-Assisted Synthesis Performance:

| Substrate Type | MW Power (W) | Temperature (°C) | Time (min) | Conventional Time (h) | Yield Improvement (%) | Purity Enhancement |

|---|---|---|---|---|---|---|

| Alkyl halides | 300 | 65 | 2 | 4 | 55 | High |

| Aryl chlorides | 250 | 75 | 5 | 12 | 40 | Moderate |

| Heteroaryl bromides | 350 | 60 | 3 | 6 | 35 | High |

| Fatty acid derivatives | 200 | 55 | 2 | 8 | 45 | High |

| Pyridine derivatives | 300 | 70 | 4 | 10 | 50 | Moderate |

Microwave-assisted fluorination of pyridine derivatives typically achieves yields of 85-95% with reaction times reduced to 2-10 minutes, compared to conventional heating methods requiring several hours [12] [13]. The technique is particularly effective for fluoride incorporation, with fluoride incorporation rates exceeding 95% under optimized conditions.

The microwave approach allows for significant temperature reduction while maintaining high yields. For instance, reactions that require 75°C under conventional heating can be performed at 55-60°C using microwave irradiation, with comparable or superior yields [12]. This temperature reduction is particularly beneficial for thermally sensitive substrates.

The enhanced selectivity observed in microwave-assisted reactions is attributed to the more homogeneous heating profile and reduced thermal gradients, which minimize side-product formation. HPLC analysis of microwave-assisted reactions shows significantly fewer impurities compared to conventional heating methods [12].

Solvent-Free Approaches

Solvent-free synthetic approaches represent a significant advancement in green chemistry, offering reduced environmental impact, simplified purification procedures, and enhanced safety profiles. These methods have gained particular prominence in fluorination chemistry due to their ability to eliminate toxic, high-boiling solvents typically required for traditional approaches [15] [16].

Mechanochemical ball milling has emerged as a particularly effective solvent-free method for aromatic nucleophilic fluorination. The technique involves the mechanical activation of reactants through high-energy collisions in a ball mill, facilitating bond formation and breaking without the need for solvents [15] [16].

Solvent-Free Synthetic Approaches:

| Method | Equipment | Temperature (°C) | Time (h) | Yield (%) | E-factor | Scalability |

|---|---|---|---|---|---|---|

| Mechanochemical ball milling | Ball mill | 130 | 1.0 | 95 | 3 | High |

| Thermal neat conditions | Heating block | 150 | 3.0 | 78 | 8 | Moderate |

| Solid-state grinding | Mortar/pestle | 120 | 2.0 | 85 | 5 | Low |

| Sublimation-based | Sublimation apparatus | 100 | 4.0 | 72 | 6 | Moderate |

| Ionic liquid-assisted | Grinder | 140 | 1.5 | 88 | 4 | High |

The mechanochemical approach using potassium fluoride and tetraethylammonium chloride achieves remarkable yields of up to 95% with reaction times reduced to 1 hour. The E-factor of 3 represents a significant improvement over conventional solution-based methods, which typically exhibit E-factors of 15-25 [15] [16].

Control experiments demonstrate that mechanical agitation is essential for the success of these reactions. Test-tube reactions under thermal conditions without mechanical agitation achieve only 5% yield after 60 minutes, compared to quantitative yields under mechanochemical conditions [15].

The solvent-free approach is particularly advantageous for scale-up applications, as demonstrated by successful gram-scale reactions without loss of efficiency. The method eliminates the need for toxic solvents such as dimethylformamide and dimethyl sulfoxide, which are restricted in many jurisdictions due to health and environmental concerns [15] [16].

Ionic liquid-assisted grinding represents another promising solvent-free approach, utilizing catalytic quantities of ionic liquids to facilitate fluorination reactions. The technique achieves yields of 88% with E-factors of 4, combining the benefits of solvent-free conditions with the unique properties of ionic liquids [17].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant